2-(6-methoxy-1-benzothiophen-2-yl)acetonitrile
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Overview
Description
2-(6-methoxy-1-benzothiophen-2-yl)acetonitrile is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This specific compound is characterized by the presence of a methoxy group at the 6th position and an acetonitrile group at the 2nd position of the benzothiophene ring. It has a molecular formula of C11H9NOS and a molecular weight of 203.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-1-benzothiophen-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxybenzothiophene with acetonitrile in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxy-1-benzothiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzothiophenes.
Scientific Research Applications
2-(6-methoxy-1-benzothiophen-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzothiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-1-benzothiophen-2-yl)acetonitrile involves its interaction with specific molecular targets. The methoxy and acetonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methoxy-1-benzothiophen-2-yl)ethanol
- 2-(6-methoxy-1-benzothiophen-2-yl)acetaldehyde
- 2-(6-methoxy-1-benzothiophen-2-yl)acetic acid
Uniqueness
2-(6-methoxy-1-benzothiophen-2-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and potential biological activities compared to its analogs. The methoxy group also enhances its solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
1378867-28-7 |
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Molecular Formula |
C11H9NOS |
Molecular Weight |
203.3 |
Purity |
95 |
Origin of Product |
United States |
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